Tert-butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular formula of Tert-butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate is C12H23N3O2 . The average mass is 229.319 Da and the monoisotopic mass is 229.179031 Da .Physical And Chemical Properties Analysis
The density of a similar compound is 1.1±0.1 g/cm^3. The boiling point is 326.4±27.0 °C at 760 mmHg. The vapor pressure is 0.0±0.7 mmHg at 25°C. The enthalpy of vaporization is 56.9±3.0 kJ/mol. The flash point is 151.2±23.7 °C. The index of refraction is 1.498. The molar refractivity is 63.1±0.3 cm^3 .Scientific Research Applications
Intermediate in Biologically Active Compounds
Tert-butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate is an important intermediate in the synthesis of various biologically active compounds. For instance, it has been used in the synthesis of crizotinib, a medication used to treat non-small cell lung cancer (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016). This highlights its significance in the pharmaceutical industry for developing treatments for serious illnesses.
Key Intermediate in Drug Synthesis
Another application involves its role as a key intermediate in the synthesis of drugs like Vandetanib, used to treat certain types of cancer (Wang, Wang, Tang, & Xu, 2015). Its utilization in such processes underscores its value in drug development and cancer treatment.
Building Block for Enantiopure Compounds
This compound also serves as a building block for the synthesis of enantiopure compounds like 4-hydroxypipecolate and 4-hydroxylysine derivatives, which have potential applications in medicinal chemistry (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004). The ability to produce enantiopure compounds is crucial for the development of more effective and safer pharmaceuticals.
Application in X-ray Crystallography
In addition, this compound has been used in X-ray crystallography studies to understand molecular structures and packing, which is vital for the design of new molecules with desired properties (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004). Such studies are fundamental in drug design and materials science.
properties
IUPAC Name |
tert-butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-6-4-9(5-7-15)8-10(13)14/h9H,4-8H2,1-3H3,(H3,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZLZEYCGNMWHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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